molecular formula C20H16N2O5S B13991838 N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide CAS No. 7473-52-1

N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B13991838
CAS No.: 7473-52-1
M. Wt: 396.4 g/mol
InChI Key: ODITWQHADXULEY-UHFFFAOYSA-N
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Description

N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of xanthenes Xanthenes are known for their diverse applications in various fields, including photodynamic therapy, pharmaceuticals, and fluorescent materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide typically involves the functionalization of the xanthenes core. One common method includes the benzylic C−H functionalization of xanthenes with terminal alkynes and nitriles under electrochemical conditions. This method avoids the use of toxic metal salts or stoichiometric amounts of chemical oxidants .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as flash column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the nitro group, potentially converting it to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired functional group to be introduced.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide is unique due to its combination of a xanthene core with a nitrobenzene sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

7473-52-1

Molecular Formula

C20H16N2O5S

Molecular Weight

396.4 g/mol

IUPAC Name

N-(4-methyl-9H-xanthen-9-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C20H16N2O5S/c1-13-5-4-7-17-19(16-6-2-3-8-18(16)27-20(13)17)21-28(25,26)15-11-9-14(10-12-15)22(23)24/h2-12,19,21H,1H3

InChI Key

ODITWQHADXULEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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